3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
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Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is an organic compound with the molecular formula C8H13ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reaction vessels and more efficient mixing and heating systems. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASIAMHYKFNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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